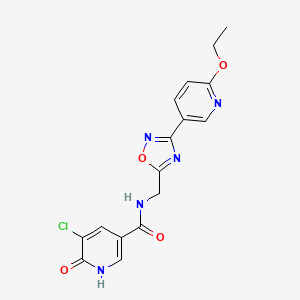
5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide is a useful research compound. Its molecular formula is C16H14ClN5O4 and its molecular weight is 375.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C15H13ClN4O3 with a molecular weight of approximately 364.8 g/mol. The compound features a chlorinated aromatic system and an oxadiazole ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₄O₃ |
| Molecular Weight | 364.8 g/mol |
| CAS Number | 2034288-75-8 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
- Preparation of Ethoxypyridine : The ethoxypyridine component is synthesized by ethylation of the corresponding pyridine derivative.
- Coupling Reaction : Finally, the oxadiazole and pyridine derivatives are coupled using a chloromethylation reaction to yield the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, compounds containing oxadiazole rings have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the ethoxypyridine moiety may enhance this activity due to its ability to interact with bacterial cell membranes.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival. Specifically, studies have suggested that such compounds can inhibit key enzymes involved in cancer cell metabolism.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Binding : It may bind to receptors involved in cellular signaling pathways, altering their activity and leading to downstream effects that promote apoptosis or inhibit cell division.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal tested various derivatives of oxadiazole against Escherichia coli and Staphylococcus aureus. Results indicated that modifications at the nitrogen positions significantly enhanced antimicrobial efficacy (PMC9915547). -
Anticancer Activity Evaluation :
Another research article explored the effects of similar compounds on human cancer cell lines. It was found that certain derivatives led to a reduction in cell viability through apoptosis induction (source needed).
特性
IUPAC Name |
5-chloro-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4/c1-2-25-12-4-3-9(6-18-12)14-21-13(26-22-14)8-20-15(23)10-5-11(17)16(24)19-7-10/h3-7H,2,8H2,1H3,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWAATYLHDVKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













